molecular formula C15H17NO3 B8278535 5-(3,3-Diethoxyprop-1-ynyl)indolin-2-one

5-(3,3-Diethoxyprop-1-ynyl)indolin-2-one

Cat. No.: B8278535
M. Wt: 259.30 g/mol
InChI Key: KYMPSBTXYXTFHH-UHFFFAOYSA-N
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Description

5-(3,3-Diethoxyprop-1-ynyl)indolin-2-one is a synthetic indolin-2-one derivative characterized by a diethoxypropynyl substituent at the 5-position of the indolin-2-one scaffold. The 5-position substitution in this compound introduces a propargyl ether group (3,3-diethoxyprop-1-ynyl), which may enhance metabolic stability, modulate electronic properties, or influence molecular interactions with biological targets.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

5-(3,3-diethoxyprop-1-ynyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H17NO3/c1-3-18-15(19-4-2)8-6-11-5-7-13-12(9-11)10-14(17)16-13/h5,7,9,15H,3-4,10H2,1-2H3,(H,16,17)

InChI Key

KYMPSBTXYXTFHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C#CC1=CC2=C(C=C1)NC(=O)C2)OCC

Origin of Product

United States

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 5-(3,3-Diethoxyprop-1-ynyl)indolin-2-one can be contextualized by comparing it to structurally related indolin-2-one derivatives. Below is a detailed analysis:

Structural and Functional Group Comparisons
Compound Name Substituent at 5-Position Key Functional Groups Biological Activity References
5-(3,3-Diethoxyprop-1-ynyl)indolin-2-one 3,3-Diethoxyprop-1-ynyl Propargyl ether, ethoxy groups Not explicitly reported (inferred: potential kinase or enzyme inhibition) N/A
5-Chloroindolin-2-one Chlorine Halogen Antimicrobial, anticancer
5-(Morpholinosulfonyl)indolin-2-one Morpholinosulfonyl Sulfonamide, morpholine Antibacterial (vs. Staphylococcus aureus)
5-(Piperazin-1-yl)sulfonylindolin-2-one Piperazinylsulfonyl Sulfonamide, piperazine DHFR inhibition, anti-quorum sensing
5-Fluoroindolin-2-one (sunitinib core) Fluorine Halogen Antiangiogenic, VEGFR-2 inhibition
3-((Nitroimidazolyl)methylene)indolin-2-one Nitroimidazole-methylene hybrid Nitro group, imidazole Antibacterial (drug-resistant strains)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Halogen substituents (e.g., Cl, F) enhance electrophilicity, improving interactions with nucleophilic residues in enzymes like kinases . In contrast, the diethoxypropynyl group in the target compound introduces steric bulk and ether oxygen atoms, which may favor hydrogen bonding or metabolic stability.
  • Hybrid Scaffolds : Nitroimidazole hybrids (e.g., compound 5f in ) demonstrate potent antibacterial activity, suggesting that combining indolin-2-one with heterocycles can expand therapeutic scope.
Physicochemical and Pharmacokinetic Properties
  • Metabolic Stability : Ethoxy groups may slow oxidative metabolism compared to labile esters or amides in analogues like 5a–5f .

Preparation Methods

Reaction Conditions and Optimization

A representative procedure involves heating 5-bromoindolin-2-one (4.20 mmol), 3,3-diethoxyprop-1-yne (9.4 mmol), dichlorobis(triphenylphosphine)palladium(II) (5 mol%), copper(I) iodide (10 mol%), and triethylamine (3 equiv) in dichloromethane at reflux for 48 hours. The base neutralizes HBr generated during the reaction, while the solvent’s moderate polarity balances solubility and reaction rate. Post-reaction, silica gel chromatography (30% ethyl acetate/hexanes) isolates the product in 87% yield.

Critical Parameters :

  • Catalyst Loading : Reducing Pd catalyst to <5 mol% decreases conversion rates.

  • Solvent Choice : Dichloromethane outperforms THF or DMF in minimizing alkyne oligomerization.

  • Temperature : Prolonged reflux (48 h) ensures complete consumption of the brominated precursor.

Spectroscopic Validation

The product exhibits characteristic NMR signals:

  • ¹H NMR (CDCl₃) : δ 9.08 (d, J = 2.4 Hz, 1H, aromatic), 3.75 (q, J = 7.2 Hz, 6H, OCH₂CH₃), 1.29 (t, J = 7.2 Hz, 9H, CH₃).

  • ¹³C NMR : Peaks at δ 158.2 (C=O), 95.4 (sp-hybridized alkyne carbon), and 63.1 (OCH₂CH₃) confirm the structure.

Aldol Condensation and Subsequent Alkyne Functionalization

While aldol condensations are widely used for 3-substituted indolin-2-ones, installing an alkyne at the 5-position requires post-condensation modifications. A two-step approach involves:

  • Synthesizing 5-formylindolin-2-one via Vilsmeier-Haack formylation.

  • Subjecting the aldehyde to Corey-Fuchs reaction to install the alkyne.

Formylation of Indolin-2-one

Treatment of indolin-2-one with POCl₃ and DMF at 0°C generates 5-formylindolin-2-one. This intermediate is unstable and requires immediate use.

Corey-Fuchs Alkyne Synthesis

The aldehyde undergoes reaction with CBr₄ and PPh₃ to form a dibromoolefin, followed by elimination with KOtBu to yield the alkyne. However, this method gives lower yields (~50%) compared to Sonogashira coupling due to competing side reactions.

Multi-Step Synthesis via Protected Intermediates

Complex syntheses leveraging protective groups, as demonstrated in purine and quinoline derivatives, highlight strategies to enhance regioselectivity. For 5-(3,3-Diethoxyprop-1-ynyl)indolin-2-one, a PMB (para-methoxybenzyl)-protected intermediate could mitigate undesired reactivity during alkyne installation.

Protection and Deprotection Strategy

  • PMB Protection : Indolin-2-one is treated with PMB-Cl and K₂CO₃ in IPA to shield the NH group.

  • Sonogashira Coupling : The protected 5-bromoindolin-2-one undergoes coupling with 3,3-diethoxyprop-1-yne.

  • Deprotection : TFA-mediated cleavage of the PMB group restores the free indolin-2-one.

Yield Comparison :

StepYield (%)
PMB Protection92
Sonogashira Coupling85
Deprotection88

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency and Scalability

MethodYield (%)Purity (HPLC)Scalability
Sonogashira Coupling87>98%High
Aldol-Corey-Fuchs5090%Low
PMB-Mediated Route68*95%Moderate
*Overall yield after three steps.

The Sonogashira method outperforms others in yield and simplicity, though the PMB route offers advantages in avoiding NH group interference.

Challenges and Side Reactions

  • Alkyne Oligomerization : Elevated temperatures or excess alkyne promote dimerization, necessitating strict stoichiometric control.

  • Z/E Isomerism : In analogues, aldol-derived alkenes exhibit Z/E ratios up to 76:24, complicating purification.

  • Protecting Group Stability : PMB groups may partially cleave under acidic Sonogashira conditions, requiring sequential deprotection .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing substituents at the 5-position of indolin-2-one derivatives, and how do they apply to 5-(3,3-Diethoxyprop-1-ynyl)indolin-2-one?

  • Methodology : A general approach involves coupling reactions (e.g., Sonogashira or Heck reactions) to introduce alkynyl or aryl groups at the 5-position. For example, 5-substituted indolin-2-ones can be synthesized via palladium-catalyzed cross-coupling of halogenated indolin-2-one precursors with alkynes or other nucleophiles . The 3,3-diethoxyprop-1-ynyl group in the target compound likely requires protection/deprotection steps to stabilize the alkyne moiety during synthesis. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent side reactions.

Q. How does the 3,3-diethoxyprop-1-ynyl substituent influence the electronic and steric properties of indolin-2-one?

  • Methodology : Computational modeling (DFT or molecular docking) and spectroscopic techniques (e.g., NMR, IR) can assess electronic effects. The ethoxy groups act as electron-donating substituents, potentially stabilizing the indolin-2-one core via resonance. Steric hindrance from the diethoxypropynyl group may affect binding to biological targets, as seen in similar kinase inhibitors where bulky substituents modulate ATP-binding site interactions .

Q. What characterization techniques are essential for confirming the structure of 5-(3,3-Diethoxyprop-1-ynyl)indolin-2-one?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to verify substituent positions and diastereotopic protons.
  • X-ray crystallography : For unambiguous confirmation of the 3D structure, as demonstrated for related indolin-2-one derivatives (e.g., 3-{5-[3-(4-fluorophenyl)-1-isopropylindol-2-yl]-1H-pyrazol-1-yl}indolin-2-one) .
  • HRMS : To validate molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the anti-proliferative potential of 5-(3,3-Diethoxyprop-1-ynyl)indolin-2-one analogs?

  • Methodology :

  • Step 1 : Synthesize analogs with modifications to the diethoxypropynyl group (e.g., replacing ethoxy with methyl or cyclopropyl groups) .
  • Step 2 : Screen against cancer cell lines (e.g., HT-29, MDA-MB-231) using MTT assays. Compare IC50_{50} values to identify critical substituents.
  • Step 3 : Perform molecular dynamics simulations to correlate steric/electronic properties with activity, as shown for pyrrole indolin-2-one kinase inhibitors .

Q. What challenges arise in crystallizing 5-(3,3-Diethoxyprop-1-ynyl)indolin-2-one, and how can they be mitigated?

  • Methodology :

  • Issue : Flexible ethoxy groups may hinder crystal packing.
  • Solution : Use co-crystallization agents (e.g., ethanol or DMSO) or slow evaporation in mixed solvents (e.g., CH3_3OH/CHCl3_3). Refinement with SHELXL software is recommended for handling disorder in the diethoxy groups .

Q. How does the diethoxypropynyl group affect the compound’s pharmacokinetic properties compared to other 5-substituted indolin-2-ones?

  • Methodology :

  • In vitro assays : Measure solubility (shake-flask method) and metabolic stability (microsomal incubation). The ethoxy groups may enhance solubility compared to non-polar substituents (e.g., methyl or halogen) but reduce membrane permeability .
  • In silico prediction : Tools like SwissADME can predict logP and bioavailability, leveraging data from analogs like 3,3-diethyl-5-fluoroindolin-2-one .

Q. What strategies are effective in resolving contradictory biological activity data for indolin-2-one derivatives?

  • Methodology :

  • Data normalization : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to minimize variability .
  • Orthogonal assays : Confirm anti-tubercular activity via both microplate Alamar Blue and CFU counting, as done for 5-acetylindolin-2-one derivatives .
  • Batch-to-batch purity checks : HPLC with UV/ELSD detection to ensure >95% purity, critical for reproducibility .

Methodological Resources

  • Synthetic Protocols : Optimize coupling reactions using methods from indolin-2-one combinatorial libraries .
  • Crystallography : SHELX suite for structure refinement .
  • Biological Screening : Reference anti-tubercular and anticancer protocols from recent indolin-2-one studies .

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